molecular formula C9H7IN2O B13656552 5-(2-Iodophenyl)oxazol-2-amine

5-(2-Iodophenyl)oxazol-2-amine

Cat. No.: B13656552
M. Wt: 286.07 g/mol
InChI Key: YBPMDZWINAIOBH-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)oxazol-2-amine (CAS 2092677-75-1) is an aromatic heterocyclic compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol . This compound features an oxazole ring, a five-membered ring containing oxygen and nitrogen, which is substituted with a 2-iodophenyl group and an amine functional group. The iodine atom on the phenyl ring makes it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are pivotal for creating carbon-carbon and carbon-heteroatom bonds in medicinal chemistry and materials science . Compounds based on the oxazole scaffold, particularly those with amine substituents, are recognized as important building blocks in organic and chemical biology . Furthermore, structurally related phenyloxazole and phenyloxazoline amines have been investigated in various research contexts. For instance, certain N-phenyl-4,5-dihydrooxazol-2-amines have been studied for their potential to alkylate specific amino acids on proteins like β-tubulin, which is a target in cancer research . The amine group on the oxazole ring offers a site for further chemical derivatization, allowing researchers to develop a diverse array of analogs for structure-activity relationship (SAR) studies. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

5-(2-iodophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H7IN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)

InChI Key

YBPMDZWINAIOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)N)I

Origin of Product

United States

Chemical Reactivity and Derivatization of 5 2 Iodophenyl Oxazol 2 Amine

Reactions at the 2-Amino Position of the Oxazole (B20620) Ring

The 2-amino group of the oxazole ring is a key site for nucleophilic reactions. Its reactivity is characteristic of primary amines, allowing for derivatization through acylation, alkylation, nucleophilic substitution, and condensation reactions.

The nucleophilic nitrogen atom of the 2-amino group readily reacts with electrophilic reagents such as acyl halides, anhydrides, and alkyl halides.

Acylation is a common strategy to introduce an acyl group onto the amino function, typically forming an amide linkage. This reaction is an example of electrophilic aromatic substitution. nih.govyoutube.com The reaction of an aromatic substrate with an acid chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, introduces an acyl group into the aromatic ring. libretexts.org Because the product of acylation is a ketone, which is less reactive than the initial substrate, undesired multiple acylations are generally avoided. nih.gov

Alkylation involves the introduction of an alkyl group. The direct reaction of amines with alkyl halides is a classic method for forming C-N bonds. latech.edu However, a significant drawback of direct alkylation is the potential for polyalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material. libretexts.orglatech.edu Friedel-Crafts alkylation reactions utilize an alkyl halide and a strong Lewis acid catalyst. nih.gov It's important to note that Friedel-Crafts reactions are generally not successful when the aromatic ring contains a deactivating substituent like -NH₂, -NHR, or -NR₂ because the lone pair of electrons on the amine reacts with the Lewis acid catalyst. youtube.comlibretexts.org

Table 1: Representative Acylation and Alkylation Reactions for Amino Groups

Reaction Type Reagent Catalyst/Conditions Product Type
Acylation Acyl Chloride (R-COCl) Pyridine (B92270) or other base N-Acyl derivative
Acylation Acid Anhydride ((RCO)₂O) Lewis Acid (e.g., AlCl₃) N-Acyl derivative
Alkylation Alkyl Halide (R-X) Base (e.g., K₂CO₃) N-Alkyl derivative (potential for polyalkylation)
Reductive Amination Aldehyde/Ketone Reducing agent (e.g., NaBH₃CN) N-Alkyl derivative (controlled)

Nucleophilic Substitution Reactions

The amino group on the oxazole ring can act as a nucleophile, displacing leaving groups on other molecules. These reactions are fundamental for constructing larger, more complex structures. For instance, in reactions analogous to the Buchwald-Hartwig amination, the amino group could couple with aryl halides, though typically this reaction class is used to form an aryl-amine bond rather than using a pre-existing amine as a nucleophile on a different substrate.

More directly, the 2-aminooxazole can participate in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aromatic or heteroaromatic halides. The success of such reactions depends on the electrophilicity of the reaction partner. In some specialized cases, binding a ligand to an oxidizing metal center can invert its chemical character, making an typically electron-rich aromatic functionality into an electron-deficient one, susceptible to nucleophilic attack. washington.edu

Condensation reactions between the primary amino group of 5-(2-Iodophenyl)oxazol-2-amine and carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines (Schiff bases). This transformation is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse molecular scaffolds. latech.edu

The mechanism typically involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the imine. These reactions can be part of a cascade or multicomponent reaction sequence. For example, the Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, which can be followed by nucleophilic attack from an amine, intramolecular cyclization, and dehydration. nih.gov Such strategies are widely used in the synthesis of fused heterocyclic systems. nih.gov

Transformations Involving the 2-Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is a versatile handle for a variety of metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes them excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for C-C bond formation. nih.gov The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (Suzuki-Miyaura), migratory insertion (Heck), or coupling with a copper acetylide (Sonogashira), and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Reaction : This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is widely used for the synthesis of biaryls and is tolerant of a vast array of functional groups. nih.gov The reaction can be performed under mild conditions, making it suitable for complex molecule synthesis. mdpi.com

Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov A key advantage of the Heck reaction is its excellent stereoselectivity, often favoring the trans isomer. organic-chemistry.org It can also be performed intramolecularly to construct cyclic systems. youtube.com

Sonogashira Coupling : This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It uniquely employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, along with an amine base. wikipedia.orgorganic-chemistry.org The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the coupling. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the 2-Iodophenyl Moiety

Reaction Name Coupling Partner Typical Catalyst System Product Structure
Suzuki-Miyaura Aryl/Vinyl Boronic Acid (R-B(OH)₂) Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) source + Base (e.g., K₂CO₃, Cs₂CO₃) Aryl-Aryl or Aryl-Vinyl
Heck Alkene (CH₂=CHR) Pd(OAc)₂ or other Pd source + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) Aryl-Alkene
Sonogashira Terminal Alkyne (H-C≡C-R) Pd(PPh₃)₂Cl₂ + CuI + Amine Base (e.g., Et₃N, i-Pr₂NH) Aryl-Alkyne

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions have emerged as a cost-effective and practical alternative to palladium-based methods, particularly for large-scale industrial applications. researchgate.net These reactions are effective for forming carbon-nitrogen (Ullmann condensation), carbon-oxygen, and carbon-sulfur bonds.

The amination of aryl iodides using a copper catalyst is a well-established method. nih.gov A simple and mild protocol may use CuI as the catalyst, often in conjunction with a ligand such as ethylene (B1197577) glycol, in a solvent like 2-propanol. organic-chemistry.org These systems are often less sensitive to moisture and air compared to some palladium systems. nih.govorganic-chemistry.org Similarly, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been demonstrated as an effective catalyst for the coupling of aryl iodides with aryl thiols to form diaryl sulfides, even with challenging substrates. nih.gov

Table 3: Copper-Mediated Coupling Reactions of the 2-Iodophenyl Moiety

Coupling Partner Typical Catalyst System Product Type
Amines (R-NH₂) CuI / Ligand (e.g., ethylene glycol) + Base (e.g., K₃PO₄) N-Aryl Amine
Amides (R-CONH₂) Cu₂O + Base (e.g., NaOtBu) N-Aryl Amide
Thiols (R-SH) CuTC or CuI / Ligand (e.g., neocuproine) + Base (e.g., K₂CO₃) Diaryl Sulfide

Formation of New Heterocycles via Intramolecular Cyclization

The ortho-disposed iodo and oxazolyl moieties in this compound create an ideal arrangement for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Palladium-catalyzed reactions are particularly effective for this type of transformation, proceeding via intramolecular C-N or C-C bond formation.

One of the most significant applications is the synthesis of oxazolo[4,5-c]quinoline (B15046130) derivatives. nih.govrsc.org This transformation can be achieved through a palladium-catalyzed intramolecular C-N bond formation, often referred to as an intramolecular Buchwald-Hartwig amination. In this process, the amino group of the oxazole attacks the iodinated phenyl ring, facilitated by a palladium catalyst and a suitable base. This reaction constructs a new six-membered ring fused to both the oxazole and the phenyl rings. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's efficiency and yield.

Table 1: Proposed Conditions for Intramolecular Cyclization of this compound

CatalystLigandBaseSolventExpected Product
Pd(OAc)₂XPhosCs₂CO₃TolueneOxazolo[4,5-c]quinoline
Pd₂(dba)₃BINAPNaOtBuDioxaneOxazolo[4,5-c]quinoline
Pd(PPh₃)₄-K₂CO₃DMFOxazolo[4,5-c]quinoline

This table presents plausible reaction conditions based on analogous transformations reported in the literature.

This intramolecular cyclization strategy offers a direct route to complex, polycyclic aromatic systems that are of interest in medicinal chemistry and materials science. tandfonline.comnih.gov The resulting oxazolo[4,5-c]quinoline scaffold is a key structural motif in various biologically active compounds.

Reactivity of the Oxazole Ring System

The oxazole ring is a five-membered heterocycle that exhibits a degree of aromaticity, yet it also possesses diene-like character, allowing it to participate in a range of chemical reactions. The reactivity is significantly modulated by the substituents on the ring. In this compound, the C2-amino group is a strong electron-donating group, which activates the ring towards certain transformations, while the C5-phenyl group influences the steric and electronic environment.

The oxazole ring can undergo electrophilic aromatic substitution (SEAr), though it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) or furan (B31954). wikipedia.org The position of substitution is highly dependent on the existing substituents. tandfonline.comsemanticscholar.org Typically, electrophilic attack on an oxazole ring occurs at the C4 or C5 position. tandfonline.com However, in this compound, the C5 position is already occupied by the iodophenyl group. The C2-amino group, being a powerful activating group, would be expected to direct electrophiles to the C4 position.

The reaction proceeds via the formation of a positively charged intermediate, known as a Wheland intermediate or sigma complex, which then loses a proton to restore aromaticity. wikipedia.org The stability of this intermediate determines the regioselectivity of the reaction. For this compound, attack at C4 would lead to a more stabilized carbocation due to resonance delocalization involving the nitrogen atom of the amino group.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ElectrophileReagentExpected Product
Nitronium ion (NO₂⁺)HNO₃/H₂SO₄4-Nitro-5-(2-iodophenyl)oxazol-2-amine
Bromonium ion (Br⁺)Br₂/FeBr₃4-Bromo-5-(2-iodophenyl)oxazol-2-amine
Acylium ion (RCO⁺)RCOCl/AlCl₃4-Acyl-5-(2-iodophenyl)oxazol-2-amine

This table outlines potential reactions; experimental validation is required.

It is important to note that the iodophenyl ring can also undergo electrophilic substitution, potentially competing with the reaction on the oxazole ring. The directing effects of the iodo and oxazolylamino groups on the benzene (B151609) ring would need to be considered.

Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netwikipedia.org This reactivity provides a powerful tool for the synthesis of pyridine and furan derivatives. The reaction involves the oxazole reacting with a dienophile (an alkene or alkyne) to form a bicyclic intermediate, which can then undergo a retro-Diels-Alder reaction or other rearrangements to yield the final product. researchgate.net

The participation of this compound in a Diels-Alder reaction would be influenced by the electronic nature of its substituents. The electron-donating amino group at C2 may decrease the reactivity of the oxazole as a diene with electron-rich dienophiles but could enhance it with electron-deficient ones. The reaction can be facilitated by the use of Lewis acids, which coordinate to the oxazole nitrogen, lowering the energy of the LUMO and accelerating the cycloaddition. acs.orgnih.gov Both intermolecular and intramolecular Diels-Alder reactions are possible, with the latter being a key strategy in the synthesis of complex natural products. researchgate.netresearchgate.net

The oxazole ring, while aromatic, can be susceptible to ring-opening under certain conditions. researchgate.net Nucleophilic attack, particularly at the C2 or C5 positions, can initiate ring cleavage. For this compound, the C2 position is electron-rich due to the amino group, making it less susceptible to nucleophilic attack. However, reactions involving strong nucleophiles or specific catalytic systems could lead to the opening of the oxazole ring to form N-acyl or other acyclic intermediates. researchgate.net

Rearrangement reactions are also known for oxazole derivatives. For example, under certain conditions, oxazoles can rearrange to other heterocyclic systems. beilstein-journals.org Base-promoted rearrangements have been observed in related isoxazole (B147169) systems, suggesting that similar transformations could be possible for this compound under specific basic conditions. beilstein-journals.org Additionally, photochemical reactions can induce rearrangements of the oxazole ring. semanticscholar.org

Synthesis of Complex Molecular Scaffolds from this compound

The 2-aminooxazole moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.govacs.orgresearchgate.net Consequently, this compound serves as an excellent starting material for the synthesis of diverse and complex molecular scaffolds with potential biological activity.

The true synthetic versatility of this compound lies in the ability to selectively functionalize its different reactive sites:

The Iodophenyl Group: The carbon-iodine bond is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce new aryl, alkyl, alkynyl, or amino substituents at the 2-position of the phenyl ring. This allows for the construction of complex biaryl systems or the introduction of functional groups for further elaboration.

The Amino Group: The primary amino group at the C2 position can be acylated, alkylated, or used in condensation reactions to build larger structures. For instance, it can react with aldehydes or ketones to form imines, or with carboxylic acids and their derivatives to form amides. These reactions are fundamental in diversity-oriented synthesis. frontiersin.org

The Oxazole Ring: As previously discussed, the oxazole ring itself can be functionalized through electrophilic substitution at the C4 position or can be used as a diene in Diels-Alder reactions to construct new ring systems.

By combining these different modes of reactivity, this compound can be elaborated into a vast library of complex molecules. For example, a Suzuki coupling on the iodophenyl ring followed by acylation of the amino group and a subsequent Diels-Alder reaction on the oxazole core would rapidly generate a highly complex and three-dimensional molecular scaffold from a relatively simple starting material.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 5 2 Iodophenyl Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(2-Iodophenyl)oxazol-2-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, distinct signals would be expected for the protons of the 2-iodophenyl ring, the oxazole (B20620) ring, and the amino group.

The 2-iodophenyl group contains four aromatic protons. Due to the influence of the electron-withdrawing iodine atom and the oxazole ring, these protons would appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. Their splitting patterns (doublet, triplet, doublet of doublets) would reveal their coupling relationships. For instance, the proton ortho to the iodine atom would likely be the most deshielded.

The oxazole ring possesses a single proton at the C4 position. This proton is expected to resonate as a singlet, as it has no adjacent protons to couple with. Its chemical shift would likely fall in the range of 7.0 to 7.5 ppm. For comparison, in the related compound 5-methylbenzo[d]oxazol-2-amine, the aromatic protons appear between 6.75 and 7.16 ppm acs.org.

The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but can be expected in the range of 5.0-7.0 ppm. This peak can be confirmed by a D₂O exchange experiment, wherein the broad singlet would disappear from the spectrum. In a similar heterocyclic amine, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the amino protons are observed as a singlet at 7.08 ppm mdpi.com.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H (Iodophenyl) 7.0 - 8.0 m (multiplet)
Oxazole-H (C4-H) 7.0 - 7.5 s (singlet)

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, nine distinct carbon signals are anticipated.

The six carbons of the 2-iodophenyl ring would have signals in the aromatic region (110-140 ppm). The carbon atom directly bonded to the iodine (C-I) would show a characteristic signal at a lower field, typically around 90-100 ppm, due to the heavy atom effect. The carbon attached to the oxazole ring would be found further downfield.

The three carbons of the oxazole ring are expected at distinct chemical shifts. The C2 carbon, bonded to the electronegative oxygen and two nitrogen atoms (one from the ring, one from the amino group), would be the most deshielded, with an expected chemical shift in the range of 155-165 ppm. The C5 carbon, attached to the iodophenyl group, would likely resonate around 140-150 ppm, while the C4 carbon would appear more upfield, around 110-120 ppm. For comparison, in 5-methylbenzo[d]oxazol-2-amine, the C2, C4, and C5 carbons appear at approximately 162.9 ppm, 107.8 ppm, and 120.5 ppm, respectively, though the fusion to a benzene (B151609) ring alters these values acs.org.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (Oxazole) 155 - 165
C5 (Oxazole) 140 - 150
C4 (Oxazole) 110 - 120
Aromatic-C (Iodophenyl) 110 - 140

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be instrumental in tracing the connectivity of the four protons on the iodophenyl ring, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon signal by linking the ¹H signals to their corresponding ¹³C signals. For example, the singlet proton at C4 of the oxazole ring would show a cross-peak to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying connections across quaternary (non-protonated) carbons. For this compound, HMBC would be expected to show a correlation between the C4-H of the oxazole ring and the C5 and C2 carbons, as well as the quaternary carbon of the phenyl ring attached at C5. This would unequivocally confirm the substitution pattern mdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound (C₉H₇IN₂O), the calculated exact molecular weight is 285.9603 g/mol . An HRMS analysis, likely using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 286.9676. The observation of this ion would confirm the molecular formula.

The mass spectrum would also display a characteristic isotopic pattern due to the presence of iodine, which is monoisotopic (¹²⁷I). The fragmentation pattern provides structural clues. Plausible fragmentation pathways for the [M+H]⁺ ion could include the loss of stable neutral molecules. For instance, similar heterocyclic structures are known to undergo fragmentation through the loss of small molecules like HCN or CO mdpi.com. A potential fragmentation for this molecule could involve the cleavage of the C-I bond or fragmentation of the oxazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

N-H Vibrations: The primary amine group is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. An N-H bending (scissoring) vibration would likely be observed around 1600-1650 cm⁻¹ iucr.org.

Aromatic C-H Vibrations: The stretching of the C-H bonds on the phenyl and oxazole rings would appear above 3000 cm⁻¹. Out-of-plane bending vibrations for the substituted benzene ring would be visible in the 700-900 cm⁻¹ region, providing information about the substitution pattern.

Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole and phenyl rings are expected to produce a series of bands in the 1450-1615 cm⁻¹ region.

C-O and C-N Stretching: The C-O-C stretching within the oxazole ring typically appears in the 1000-1300 cm⁻¹ range.

C-I Vibration: The carbon-iodine stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500 (two bands)
Amine (N-H) Bend 1600 - 1650
Aromatic (C-H) Stretch > 3000
Oxazole/Phenyl (C=N, C=C) Ring Stretch 1450 - 1615
Oxazole (C-O-C) Stretch 1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is sensitive to the extent of conjugation.

This compound contains a conjugated system comprising the phenyl ring and the oxazole ring. This extended π-system is expected to result in strong absorption bands in the UV region. Typically, substituted oxazoles exhibit absorption maxima (λ_max) corresponding to π-π* transitions. For similar conjugated oxazolone (B7731731) systems, absorption bands are observed in the range of 350-400 nm researchgate.netresearchgate.net. The exact position of the absorption maximum would be influenced by the solvent polarity and the specific substitution on the phenyl ring. The presence of the amino group (an auxochrome) and the iodine atom would also modulate the energy of these electronic transitions.

Theoretical and Computational Chemistry Studies on 5 2 Iodophenyl Oxazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They provide a framework for investigating the electronic structure and predicting various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ajchem-a.com It is particularly effective for optimizing molecular geometries and determining ground-state electronic properties. irjweb.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for calculations on organic molecules, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure reliable results. irjweb.comsemanticscholar.orgkbhgroup.in

Table 1: Representative Geometric Parameters Calculated via DFT (Note: The following data is illustrative of the parameters that would be obtained from a DFT calculation and is not based on a specific study of 5-(2-Iodophenyl)oxazol-2-amine.)

ParameterAtom Pair/TripletCalculated Value (Illustrative)
Bond Length C=N (oxazole)1.30 Å
C-O (oxazole)1.37 Å
C-I (phenyl)2.10 Å
C-NH₂1.36 Å
Bond Angle C-N-C (oxazole)105°
C-O-C (oxazole)110°
C-C-I (phenyl)120°
Dihedral Angle Oxazole-Phenyl35°

DFT calculations are also instrumental in predicting spectroscopic parameters, which can be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. kbhgroup.in For this compound, key vibrational modes would include N-H stretching of the amine group, C=N and C=C stretching within the oxazole (B20620) and phenyl rings, and the characteristic C-I stretching frequency. Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations. kbhgroup.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts. nahrainuniv.edu.iq These theoretical values are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. kbhgroup.in This analysis provides the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions within the molecule, such as π→π* transitions in the conjugated system. kbhgroup.in

Table 2: Illustrative Calculated Vibrational Frequencies (Note: This table shows representative data from a DFT frequency calculation.)

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
N-H StretchAmine (-NH₂)~3450
C-H StretchAromatic~3100
C=N StretchOxazole~1650
C=C StretchAromatic~1600
N-H BendAmine (-NH₂)~1580
C-I StretchIodophenyl~550

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. ajchem-a.com

For this compound, an MEP map would likely show the most negative potential (red) localized on the nitrogen and oxygen atoms of the oxazole ring due to their lone pairs of electrons, making them primary sites for protonation and interaction with electrophiles. irjweb.comresearchgate.net The amine group would also represent a region of negative potential. Conversely, the hydrogen atoms of the amine group and potentially the area around the iodine atom (due to σ-hole effects) would exhibit positive potential (blue), indicating sites for nucleophilic interactions. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In conjugated systems like this compound, the HOMO is typically a π-orbital distributed across the electron-rich parts of the molecule, while the LUMO is a π*-orbital. Computational studies on related oxazole derivatives show that charge transfer often occurs from the HOMO to the LUMO upon electronic excitation. irjweb.com The presence of electron-donating (amine) and electron-withdrawing (iodophenyl) groups can significantly influence the energies of these orbitals and the size of the energy gap. rsc.org

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyE_HOMORelated to electron-donating ability (nucleophilicity)
Lowest Unoccupied Molecular Orbital EnergyE_LUMORelated to electron-accepting ability (electrophilicity)
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability
Ionization PotentialIP ≈ -E_HOMOEnergy required to remove an electron
Electron AffinityEA ≈ -E_LUMOEnergy released when an electron is added
Chemical Hardnessη = (IP - EA) / 2Measures resistance to change in electron configuration
Electronegativityχ = (IP + EA) / 2Measures ability to attract electrons

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and orbital interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds, lone pairs, etc.). acadpubl.eu NBO analysis is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and delocalization effects. acs.org

This is achieved by examining the interactions between filled "donor" NBOs (e.g., bonding orbitals, lone pairs) and empty "acceptor" NBOs (e.g., anti-bonding orbitals). The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory. acadpubl.eu For this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the oxygen, nitrogen, and amine groups into the π* anti-bonding orbitals of the oxazole and phenyl rings. These n→π* interactions contribute to the stabilization of the molecule. acadpubl.eu

Table 4: Representative Donor-Acceptor Interactions from NBO Analysis (Note: This table illustrates the type of data generated from an NBO calculation, showing interactions between donor (i) and acceptor (j) orbitals.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E⁽²⁾ (kcal/mol)
LP (N_oxazole)π* (C=C_phenyl)High
LP (O_oxazole)π* (C=N_oxazole)Moderate
LP (N_amine)π* (C=C_oxazole)High
π (C=C_phenyl)π* (C=N_oxazole)Moderate

Mechanistic Investigations using Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and designing new synthetic pathways. researchgate.net For this compound, computational methods could be used to investigate its synthesis, reactivity, and potential transformations. For instance, the van Leusen oxazole synthesis is a common method for creating 5-substituted oxazoles. nih.gov Computational modeling could be used to study the mechanism of this reaction, identifying transition states and intermediates to understand the factors controlling its efficiency and regioselectivity.

Furthermore, the reactivity of the oxazole ring itself, such as its participation in Diels-Alder reactions or its susceptibility to electrophilic and nucleophilic substitution, can be explored. clockss.orgtandfonline.com Calculations can determine the activation energies for different reaction pathways, helping to predict which positions on the molecule (e.g., C2, C4, C5 of the oxazole ring) are most reactive. semanticscholar.orgthepharmajournal.com The presence of the iodophenyl group also opens up possibilities for transition-metal-catalyzed cross-coupling reactions, and DFT can be used to model the catalytic cycles of these transformations.

Elucidation of Reaction Pathways and Transition States

Detailed computational studies to elucidate the reaction pathways and identify the transition states for reactions involving this compound are yet to be reported. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surfaces of its reactions. These calculations could predict the most likely mechanisms for its synthesis or subsequent transformations, such as palladium-catalyzed cross-coupling reactions at the iodo-position or reactions involving the amino group on the oxazole ring.

For instance, in analogous transformations of similar aryl halides, computational studies have successfully identified the elementary steps, including oxidative addition, reductive elimination, and the structures of key intermediates and transition states. Applying these methods to this compound would provide invaluable data on activation energies and reaction barriers, guiding the optimization of reaction conditions to improve yields and selectivity.

Table 1: Hypothetical Data for a Proposed Reaction Pathway (Note: The following data is illustrative and not based on published experimental or computational results for this compound.)

Reaction StepIntermediate/Transition StateCalculated Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State 1TS1+15.2
Intermediate 1INT1-5.6
Transition State 2TS2+22.8
ProductsProduct + Byproduct-12.4

Kinetic and Thermodynamic Aspects of Reactions

A thorough understanding of the kinetic and thermodynamic parameters governing the reactions of this compound is essential for its practical application. While experimental kinetic studies provide macroscopic rate information, computational chemistry can offer a microscopic perspective.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction (Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.)

ParameterValue
Enthalpy of Reaction (ΔH)-25.7 kcal/mol
Entropy of Reaction (ΔS)-10.2 cal/mol·K
Gibbs Free Energy of Reaction (ΔG)-22.6 kcal/mol
Activation Energy (Ea)18.5 kcal/mol

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its physical properties and biological activity. Conformational analysis, through methods like potential energy surface scans, can identify the most stable conformations (lowest energy structures) of the molecule. This is particularly important for understanding the rotational barrier around the single bond connecting the phenyl and oxazole rings.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound over time. By simulating the motion of atoms, MD can reveal how the molecule flexes, bends, and interacts with its environment, such as a solvent or a biological receptor. Such simulations are crucial for understanding how the molecule might bind to a protein target, for example. However, specific conformational analyses or MD simulation studies for this compound have not been published.

Table 3: Potential Conformational Dihedral Angles and Relative Energies (Note: This table presents a hypothetical outcome of a conformational analysis for this compound.)

ConformerPhenyl-Oxazole Dihedral Angle (°)Relative Energy (kcal/mol)
1 (Global Minimum)35.20.00
2145.81.25
3 (Transition State)90.03.50

Exploration of Potential Applications in Organic Synthesis and Materials Science

5-(2-Iodophenyl)oxazol-2-amine as a Versatile Synthetic Intermediate

The presence of multiple, orthogonally reactive functional groups makes this compound an ideal intermediate for the construction of diverse molecular frameworks. The aryl iodide serves as a handle for carbon-carbon and carbon-heteroatom bond formation, while the 2-aminooxazole moiety can participate in a variety of condensation and multicomponent reactions.

The iodophenyl group is a well-established reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the facile synthesis of more complex molecular architectures. This functionality allows the molecule to serve as a foundational scaffold for a range of advanced heterocyclic systems. The 2-aminooxazole core is a privileged structure found in various biologically active compounds, further enhancing the value of its derivatives. nih.govmdpi.com

The strategic position of the iodine atom allows for the introduction of various substituents through reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, linking the iodophenyl group to other aryl or vinyl fragments.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating extended amine structures or new heterocyclic rings. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, which are valuable for creating rigid, linear molecular extensions or as precursors for further transformations.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These transformations can be used to synthesize complex polycyclic systems, where the oxazole (B20620) ring is fused or linked to other aromatic or heterocyclic moieties. Such scaffolds are of interest in medicinal chemistry and drug discovery. nih.govresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound via Cross-Coupling
Reaction TypeCoupling PartnerResulting LinkagePotential Scaffold Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidBiaryl/HeterobiarylExtended π-conjugated systems
Buchwald-HartwigPrimary/Secondary AmineDiaryl/Alkylaryl AmineN-containing polycycles (e.g., Carbazoles)
SonogashiraTerminal AlkyneAryl-AlkyneRigid molecular linkers, precursors to fused rings
HeckAlkeneAryl-Alkene (Stilbene)Stilbene-like structures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. beilstein-journals.orgnih.gov The 2-amino group of the oxazole ring makes this compound a suitable component for various MCRs.

For example, it can act as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions. The primary amine can react with an aldehyde or ketone and an isocyanide (and a carboxylic acid in the Ugi reaction) to rapidly generate complex, peptide-like structures or highly functionalized heterocyclic systems. mdpi.com The iodophenyl moiety would be retained during this process, offering a subsequent site for derivatization via cross-coupling, thereby creating a pathway to immense molecular diversity from a single MCR.

Applications as a Ligand in Catalysis

The nitrogen atoms of the oxazole ring and the exocyclic amino group provide potential coordination sites for metal ions, suggesting that this compound can function as a ligand in coordination chemistry and catalysis.

Oxazole-2-amine derivatives can act as bidentate or monodentate ligands, coordinating with a variety of transition metals such as copper (Cu), palladium (Pd), cobalt (Co), nickel (Ni), and zinc (Zn). researchgate.netnih.gov The synthesis of such complexes typically involves the reaction of the ligand with a corresponding metal salt (e.g., chloride, acetate, or nitrate (B79036) salts) in a suitable solvent like ethanol (B145695) or methanol. nih.goviiardjournals.org The resulting metal complexes can exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion and the coordination mode of the ligand. mdpi.com The presence of the iodophenyl group could also influence the crystal packing or electronic structure of the resulting complex.

Metal complexes derived from oxazole-2-amine ligands hold potential as catalysts for various organic transformations. dntb.gov.ua In particular, palladium and copper complexes are of significant interest for their extensive use in cross-coupling reactions. mit.edunsf.gov A palladium complex of this compound, for instance, could be investigated for its catalytic activity in reactions like Suzuki, Heck, or C-N coupling reactions. The ligand's electronic properties would modulate the reactivity of the metal center, potentially influencing catalytic efficiency, substrate scope, and selectivity.

Table 2: Potential Catalytic Applications of Metal Complexes
Metal CenterPotential Catalytic ReactionBond FormedSignificance
Palladium (Pd)Suzuki-Miyaura CouplingC-CSynthesis of biaryls and conjugated polymers
Palladium (Pd)Buchwald-Hartwig AminationC-NSynthesis of anilines and N-heterocycles
Copper (Cu)Ullmann CondensationC-O, C-N, C-SFormation of diaryl ethers, amines, and thioethers
Copper (Cu)Azide-Alkyne Cycloaddition (CuAAC)C-N (Triazole ring)"Click" chemistry applications

Potential in Materials Science Research

The conjugated system formed by the phenyl and oxazole rings, combined with the potential for extension via the iodo group, makes this compound an attractive building block for functional organic materials. nih.govresearchgate.net Molecules containing donor-acceptor (D-A) structures often exhibit interesting photophysical and electronic properties relevant to materials science. mdpi.com The electron-donating amino group and the π-conjugated system can be tailored to create materials with specific properties.

Through polymerization or oligomerization, primarily via cross-coupling reactions at the iodo position, this compound could be used to synthesize conjugated polymers. These materials could be investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

Chemical Sensors: Where binding of an analyte to the polymer backbone would induce a change in its fluorescence or conductivity.

Furthermore, the ability of the oxazole-2-amine moiety to coordinate with metal ions, including lanthanides, opens up possibilities for creating luminescent metal-organic frameworks (MOFs) or coordination polymers with applications in sensing, lighting, and bio-imaging.

Development of Opto-Electrical Materials

The development of new materials with tailored optical and electrical properties is crucial for advancements in technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The core structure of this compound, containing an oxazole ring linked to an iodophenyl group, suggests potential for opto-electrical applications. Oxazole-containing compounds are known to sometimes exhibit fluorescence and have been incorporated into larger conjugated systems for electronic applications. The presence of the heavy iodine atom could also influence photophysical properties, such as promoting intersystem crossing, which might be of interest in specific applications like phosphorescent materials.

Despite these theoretical possibilities, a review of current scientific literature reveals a lack of specific research focused on the synthesis and characterization of this compound for opto-electrical materials. While related heterocyclic structures have been investigated for such purposes, dedicated studies on this particular compound, detailing its electronic properties, photophysical characteristics, and performance in any opto-electrical devices, are not available at this time. Therefore, any discussion of its role in this field is based on extrapolation from the properties of similar chemical motifs rather than on direct experimental evidence.

Investigation of Biological Interactions and Mechanistic Insights Excluding Clinical Data

In Vitro Studies on Molecular Target Interactions

In vitro assays are fundamental to understanding the direct interactions between a compound and its biological targets, such as enzymes and receptors. While specific data for 5-(2-Iodophenyl)oxazol-2-amine is limited, studies on closely related analogues provide a framework for its potential molecular activities.

Research has focused on derivatives of the 5-phenyloxazole core, revealing specific enzyme inhibitory activities. A series of 5-phenyloxazole-2-carboxylic acid derivatives, which are structurally related to this compound, have been identified as inhibitors of tubulin polymerization. nih.gov One notable compound from this series, N,5-diphenyloxazole-2-carboxamide (Compound 9 in the study), demonstrated potent antiproliferative activity against several cancer cell lines, including HeLa, A549, and HepG2, with IC₅₀ values of 0.78, 1.08, and 1.27 μM, respectively. nih.gov Mechanistic investigations confirmed that this compound inhibits tubulin assembly, a critical process for cell division, leading to cell cycle arrest in the G2/M phase. nih.gov

Inhibitory Activity of a 5-Phenyloxazole Analogue
CompoundTarget Cancer Cell LineIC₅₀ (μM)Mechanism of Action
N,5-diphenyloxazole-2-carboxamideHeLa0.78Inhibition of Tubulin Polymerization, G2/M Cell Cycle Arrest
A5491.08
HepG21.27

While extensive receptor binding profiles for this compound are not available in the public domain, the broader class of oxazole-containing compounds has been explored for activity at various receptors. For instance, different scaffolds incorporating oxazole (B20620) or benzoxazole moieties have been investigated as inhibitors of G-protein-coupled receptor kinases (GRKs), highlighting the potential for this heterocyclic system to interact with receptor-associated proteins. nih.gov However, specific data detailing the binding affinity and selectivity of this compound for a panel of receptors remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the 5-phenyloxazole scaffold, SAR studies have provided insights into how structural modifications influence biological activity. In the investigation of 5-phenyloxazole-2-carboxylic acid derivatives as tubulin polymerization inhibitors, replacing the amine group at the 2-position with a carboxamide moiety was a key feature. nih.gov The nature of the substituents on both the phenyl ring at the 5-position and the N-phenyl ring of the carboxamide group was systematically varied to determine their effect on cytotoxicity and tubulin inhibition. nih.gov These studies indicated that the electronic and steric properties of the substituents are critical for effective binding to the colchicine binding site on tubulin. nih.gov

Computational Molecular Docking Studies for Binding Affinity and Mode of Action

To complement experimental data, computational molecular docking studies have been employed to visualize and predict the binding of 5-phenyloxazole derivatives to their molecular targets. For the tubulin inhibitor N,5-diphenyloxazole-2-carboxamide, molecular docking simulations suggested that it binds to the colchicine binding site of tubulin. nih.gov This computational model provided a structural basis for its mechanism of action, showing how the molecule occupies the pocket and interacts with key amino acid residues to disrupt tubulin dynamics. Such studies are invaluable for rational drug design, allowing for the prediction of binding affinities and the exploration of potential modifications to enhance interaction with the target protein.

Exploration as a Privileged Scaffold in Chemical Biology

The 2-aminooxazole core, a key feature of this compound, has been identified as a novel privileged scaffold in medicinal chemistry. acs.orgnih.gov Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery.

The 2-aminooxazole nucleus is a bioisostere of the well-known 2-aminothiazole scaffold, which is present in numerous approved drugs. nih.govacs.org However, the oxazole core can offer advantages over its thiazole counterpart, such as a potentially lower rate of metabolism due to the absence of an oxidizable sulfur atom and improved solubility. acs.org Researchers have successfully developed synthetic strategies, such as the Buchwald–Hartwig cross-coupling of a core 2-aminooxazole with an aryl halide, to create libraries of these compounds for biological screening. acs.orgresearchgate.net The evaluation of N-substituted 4-phenyl-2-aminooxazoles has highlighted their potential in developing new antitubercular agents, cementing the status of the 2-aminooxazole framework as a valuable and privileged structure in chemical biology. acs.orgnih.gov

Antimicrobial Properties in In Vitro Assays (mechanistic understanding)

The 2-aminooxazole scaffold has shown significant promise as a source of new antimicrobial agents. The primary focus has been on its antitubercular activity.

In a comparative study, a series of N-substituted 4-phenyl-2-aminooxazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). researchgate.net The results demonstrated that compounds featuring the 2-aminooxazole moiety exhibited promising activity against Mtb, with a trend similar to their 2-aminothiazole analogues. researchgate.net This suggests that the 2-aminooxazole core can effectively serve as a pharmacophore for antitubercular activity. Additionally, other studies on related 1,3-oxazole derivatives have shown that a 1,3-oxazole containing a phenyl group at the 5-position exhibited activity against the fungal pathogen Candida albicans. nih.gov The mechanism of action for many of these heterocyclic compounds is thought to involve the disruption of bacterial cellular processes, such as cell wall synthesis or nucleic acid replication, though specific mechanistic pathways for the this compound scaffold require further elucidation. nih.gov

Antimicrobial Potential of the Oxazole Scaffold
Scaffold/Derivative ClassTarget OrganismObserved Activity
N-substituted 4-phenyl-2-aminooxazolesMycobacterium tuberculosisPromising antitubercular activity
5-phenyl-1,3-oxazole derivativeCandida albicansAntifungal activity

Future Research Directions and Outlook for 5 2 Iodophenyl Oxazol 2 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of the oxazole (B20620) core is a well-established area of organic chemistry, yet the pursuit of more sustainable and efficient methods remains a key objective. Traditional methods often rely on the condensation of α-haloketones with amides or the van Leusen reaction involving tosylmethyl isocyanide (TosMIC). ijpsonline.com Future research will likely focus on greener alternatives that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Modern synthetic strategies that could be applied or adapted for 5-(2-Iodophenyl)oxazol-2-amine include:

Microwave-Assisted Synthesis: This technology has been shown to dramatically reduce reaction times and improve yields for oxazole synthesis. nih.govsemanticscholar.orgacs.org For instance, the microwave-assisted reaction between a p-substituted 2-bromoacetophenone and urea (B33335) is a known route to 2-aminooxazoles. ijpsonline.com Applying this to a 2-iodo-substituted precursor could provide a rapid and efficient entry to the target compound.

Visible-Light Photoredox Catalysis: As a burgeoning field in green chemistry, photoredox catalysis enables the formation of complex molecules under mild conditions. youtube.com Methods have been developed for synthesizing substituted oxazoles from α-bromoketones and benzylamines using a ruthenium-based photocatalyst, and from 2H-azirines and aldehydes using organic dyes. acs.orgresearchgate.netsemanticscholar.org Adapting these light-driven protocols could offer a highly efficient and environmentally benign pathway.

Metal-Free Catalysis: To circumvent the toxicity and cost associated with transition metals, metal-free oxidative C-H amination reactions have been developed. frontiersin.org The use of catalysts like molecular iodine or hypervalent iodine reagents in combination with green oxidants represents a sustainable approach for synthesizing 2-aminoazole derivatives. nih.govnih.gov

Synthetic ApproachKey FeaturesPotential Application
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields. acs.orgEfficient cyclization of a 2-bromo-1-(2-iodophenyl)ethan-1-one precursor with urea.
Photoredox CatalysisMild conditions (room temp, visible light), high functional group tolerance. acs.orgOne-pot synthesis from readily available 2-iodo-substituted aldehydes and 2H-azirines.
Ionic Liquid CatalysisRecyclable catalyst, metal-free conditions, often proceeds at room temperature. nih.govnih.govDirect C-H amination of the 5-(2-iodophenyl)oxazole core if synthesized without the C2-amino group initially.

Exploration of Unconventional Reactivity Patterns

The reactivity of the oxazole ring is complex, capable of participating in various transformations including cycloaddition reactions and photo-oxidations. nih.gov The specific substitution pattern of this compound—featuring an electron-donating amino group and a bulky, electron-withdrawing iodophenyl substituent—suggests the potential for unique reactivity.

Future investigations could explore:

[4+2] Cycloaddition (Diels-Alder) Reactions: Oxazoles can act as dienes in Diels-Alder reactions to form pyridine (B92270) derivatives. The electronic nature of the substituents on the oxazole ring significantly influences its reactivity. The interplay between the amino and iodophenyl groups could lead to novel reactivity and regioselectivity in these cycloadditions.

Photo-oxidation: Oxazoles are known to react with singlet oxygen via [4+2] and [2+2] cycloaddition processes, leading to ring-opened triamide intermediates. nih.gov This reactivity is fundamental to the synthesis of certain natural products. Studying the photo-oxidation of this compound could reveal new rearrangement pathways and provide access to complex acyclic structures.

Prebiotic Chemistry Context: 2-Aminooxazole is a key molecule in theories of the prebiotic origins of life, reacting with sugars to form precursors to RNA nucleosides. researchgate.net While the 5-substituted derivative is more complex, studying its reactivity with simple sugars could provide insights into the robustness of these chemical pathways.

Advanced Functionalization Strategies for Enhanced Selectivity

The structure of this compound offers multiple sites for selective functionalization, making it an ideal scaffold for creating diverse molecular libraries. Advanced strategies can target the C-I bond, the N-H bonds of the amino group, or the C-H bonds of the heterocyclic and aromatic rings.

Cross-Coupling of the C-I Bond: The iodophenyl moiety is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the straightforward introduction of a wide array of aryl, alkynyl, and vinyl groups, respectively, enabling the synthesis of complex biaryl or conjugated systems. The Sonogashira coupling of ethynyl oxazoles is a well-established method for creating functionalized building blocks. chemrxiv.org

Direct C-H Functionalization: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for modifying heterocycles without pre-functionalization. organic-chemistry.org For the oxazole ring, the C2 and C5 positions are typically the most reactive. beilstein-journals.org While the C5 position is blocked in the target molecule, the C4 position could potentially be functionalized, offering a route to tri-substituted oxazoles.

N-Functionalization: The exocyclic amino group can be readily modified through acylation, alkylation, or more advanced methods like the Buchwald-Hartwig amination to introduce aryl substituents. nih.gov This allows for fine-tuning of the molecule's electronic and steric properties.

Table of Potential Selective Functionalization Reactions

Reactive Site Reaction Type Reagents/Catalyst Potential Outcome
Phenyl C-I Bond Suzuki Coupling Arylboronic acid, Pd catalyst Synthesis of biaryl derivatives
Phenyl C-I Bond Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Introduction of conjugated alkynyl groups
Oxazole C4-H Bond Direct C-H Arylation Aryl halide, Pd catalyst Access to 2,4,5-trisubstituted oxazoles rsc.org
Amine N-H Bond Acylation Acyl chloride, base Formation of amide derivatives

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry is crucial for accelerating the discovery and optimization of functional molecules. For this compound, computational methods can provide deep insights into its structure, reactivity, and potential biological activity.

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's optimized geometry, electronic structure (HOMO-LUMO gap), and reactivity parameters. irjweb.com This is particularly useful for understanding reaction mechanisms, such as predicting the regioselectivity of electrophilic substitution or C-H activation on the oxazole ring. DFT studies have successfully elucidated complex thermal rearrangements in related azole systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. These models correlate structural features (descriptors) with activity, providing a predictive tool for designing more potent compounds. nih.govnih.gov

Molecular Docking: To explore potential applications in chemical biology, molecular docking can simulate the binding of this compound and its derivatives to the active sites of enzymes or receptors. This can help prioritize which derivatives to synthesize and guide the design of targeted inhibitors.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The oxazole scaffold is a privileged structure in medicinal chemistry and holds promise in materials science, opening up numerous avenues for interdisciplinary research. scispace.comsemanticscholar.org

Chemical Biology and Medicinal Chemistry: Oxazole derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The 2-aminooxazole scaffold, in particular, has been identified as a promising motif in the development of antitubercular agents. nih.govacs.orgacs.org The this compound core could be used as a starting point for developing new therapeutic agents. The iodo group can serve as a handle for attaching bioactive fragments or as a heavy atom to enhance protein-ligand interactions in X-ray crystallography.

Material Science: Oxazole-containing compounds, especially those with extended aromatic systems, often exhibit interesting photophysical properties. acs.org

Fluorescent Probes: Benzoxazole and naphthoxazole derivatives are known to be effective fluorescent probes for bioimaging, with their fluorescence often enhanced upon binding to targets like DNA. periodikos.com.brnih.gov The extended conjugation possible through cross-coupling reactions at the iodo-position could be used to develop novel fluorophores for sensing or cellular imaging applications. nih.govresearchgate.netacs.org

Organic Electronics: The rigid, planar structure and potential for π-conjugation make oxazole derivatives candidates for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Challenges and Perspectives in Oxazole Chemistry

Despite the vast potential, challenges in oxazole chemistry remain. Key difficulties include achieving regioselectivity in the synthesis and functionalization of polysubstituted oxazoles and the inherent sensitivity of the oxazole ring to certain reagents, particularly strong acids. chemrxiv.orgchemrxiv.orgtandfonline.com Overcoming these hurdles requires the development of milder and more selective synthetic methods.

The perspective for this compound is bright. It serves as a highly versatile building block. The strategic placement of three distinct functional handles—the reactive C-I bond, the nucleophilic amino group, and the oxazole ring—allows for programmed, stepwise diversification. This makes it an exceptionally valuable platform for generating chemical complexity and exploring new chemical space in both medicinal chemistry and materials science. Future work will undoubtedly focus on leveraging this multifunctionality to create novel compounds with tailored properties and functions. journalajst.com

Q & A

Q. Basic Techniques

  • HRMS (ESI-TOF): Confirms molecular weight (e.g., [M+H]+ calculated vs. observed mass) with <5 ppm error .
  • 1H/13C NMR: Aromatic protons adjacent to iodine show deshielding (δ 7.5–8.5 ppm), while NH2 protons appear as broad singlets (~δ 5.0–5.5 ppm) .
  • IR: Stretching vibrations for C–I (500–600 cm⁻¹) and oxazole C=N (1640–1620 cm⁻¹) aid functional group identification .

Advanced Resolution
Contradictions in NH2 proton signals (e.g., splitting due to hindered rotation) can be addressed via variable-temperature NMR or 2D NOESY to assess conformational dynamics. For iodine’s isotopic splitting in mass spectra, high-resolution instruments (Orbitrap Fusion Lumos) provide accurate isotopic patterns .

How can computational methods support the design of this compound derivatives for biological targets?

Basic Docking Studies
Molecular docking (e.g., AutoDock Vina) can predict binding modes to kinases like VEGFR2, leveraging crystallographic data (e.g., PDB: 1Y6A for oxazol-2-amine inhibitors). Focus on interactions between iodine’s hydrophobic surface and kinase hinge regions .

Advanced MD Simulations
Long-timescale molecular dynamics (MD) simulations (e.g., GROMACS) assess iodine’s role in target binding stability. For example, the iodine atom’s polarizability may enhance π-stacking with aromatic residues, a feature not observed in fluorine analogs .

What strategies mitigate challenges in synthesizing iodinated oxazol-2-amine derivatives compared to non-halogenated analogs?

Basic Challenges
Iodine’s steric bulk can hinder cyclization steps, reducing yields. Microwave-assisted methods () or high-boiling solvents (e.g., DMSO) improve reaction efficiency. Purification via silica gel chromatography (hexane/EtOAc gradients) is effective but may require multiple runs .

Advanced Solutions
Directed ortho-metalation (DoM) strategies can pre-install iodine before oxazole ring formation, avoiding post-functionalization pitfalls. Pd-catalyzed C–H iodination (e.g., using NIS/I2) offers regioselectivity but requires inert conditions .

How do electronic effects of the 2-iodophenyl group influence the reactivity of oxazol-2-amine in cross-coupling reactions?

Basic Electronic Profile
The iodine atom’s σ-withdrawing/π-donating character activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. Suzuki-Miyaura coupling with iodophenyl derivatives requires careful selection of boronic acids (electron-deficient partners) and Pd catalysts (e.g., XPhos Pd G3) .

Advanced Mechanistic Insights
DFT calculations reveal that iodine’s resonance effects lower the LUMO energy of the aryl ring, favoring oxidative addition in cross-coupling. However, steric hindrance may necessitate bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

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